3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a nitrophenoxy group attached to the piperidine ring via a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride typically involves the following steps:
Formation of the Nitrophenoxy Intermediate: The starting material, 2-nitrophenol, is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, under basic conditions to form 2-nitrophenoxymethyl chloride.
Nucleophilic Substitution: The 2-nitrophenoxymethyl chloride is then reacted with piperidine in the presence of a base, such as sodium hydroxide, to form 3-[(2-Nitrophenoxy)methyl]piperidine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain this compound as a crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed
Oxidation: 3-[(2-Aminophenoxy)methyl]piperidine.
Reduction: 3-[(2-Aminophenoxy)methyl]piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives, which are important intermediates in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The piperidine ring can also interact with receptor sites, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine: Similar structure with a methyl group on the phenoxy ring.
3-[(4-Nitrophenoxy)methyl]piperidine: Similar structure with the nitro group in a different position on the phenoxy ring.
3-[(2-Aminophenoxy)methyl]piperidine: Similar structure with an amino group instead of a nitro group.
Uniqueness
3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is unique due to the specific positioning of the nitro group on the phenoxy ring, which influences its chemical reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
3-[(2-nitrophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-14(16)11-5-1-2-6-12(11)17-9-10-4-3-7-13-8-10;/h1-2,5-6,10,13H,3-4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBUPIHXVVIXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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